molecular formula C18H18FN3O2S B10971827 4-cyano-N,N-diethyl-5-{[(3-fluorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxamide

4-cyano-N,N-diethyl-5-{[(3-fluorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxamide

Cat. No.: B10971827
M. Wt: 359.4 g/mol
InChI Key: MOQYSTSLKXNWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CYANO-NN-DIETHYL-5-(3-FLUOROBENZAMIDO)-3-METHYLTHIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYANO-NN-DIETHYL-5-(3-FLUOROBENZAMIDO)-3-METHYLTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiophene Core: Starting with a suitable thiophene precursor, such as 3-methylthiophene, the core structure can be constructed through various cyclization reactions.

    Introduction of Functional Groups: The cyano, diethyl, and fluorobenzamido groups can be introduced through nucleophilic substitution, electrophilic aromatic substitution, or other suitable reactions.

    Final Coupling: The final step may involve coupling the intermediate compounds to form the desired product under specific reaction conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow methods can be employed.

    Purification Techniques: Techniques such as crystallization, distillation, or chromatography may be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-CYANO-NN-DIETHYL-5-(3-FLUOROBENZAMIDO)-3-METHYLTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-CYANO-NN-DIETHYL-5-(3-FLUOROBENZAMIDO)-3-METHYLTHIOPHENE-2-CARBOXAMIDE may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Application in the development of organic semiconductors or conductive polymers.

    Biological Studies: Investigation of its biological activity, such as antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of 4-CYANO-NN-DIETHYL-5-(3-FLUOROBENZAMIDO)-3-METHYLTHIOPHENE-2-CARBOXAMIDE would depend on its specific interactions with molecular targets. Possible mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-CYANO-NN-DIETHYL-5-(3-CHLOROBENZAMIDO)-3-METHYLTHIOPHENE-2-CARBOXAMIDE: Similar structure with a chlorine atom instead of fluorine.

    4-CYANO-NN-DIETHYL-5-(3-METHYLBENZAMIDO)-3-METHYLTHIOPHENE-2-CARBOXAMIDE: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-CYANO-NN-DIETHYL-5-(3-FLUOROBENZAMIDO)-3-METHYLTHIOPHENE-2-CARBOXAMIDE may impart unique properties, such as increased lipophilicity, metabolic stability, and specific biological activity compared to its analogs.

Properties

Molecular Formula

C18H18FN3O2S

Molecular Weight

359.4 g/mol

IUPAC Name

4-cyano-N,N-diethyl-5-[(3-fluorobenzoyl)amino]-3-methylthiophene-2-carboxamide

InChI

InChI=1S/C18H18FN3O2S/c1-4-22(5-2)18(24)15-11(3)14(10-20)17(25-15)21-16(23)12-7-6-8-13(19)9-12/h6-9H,4-5H2,1-3H3,(H,21,23)

InChI Key

MOQYSTSLKXNWSG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)F)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.